
Butanedioic acid, sulfo-, 4-isodecyl ester, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of butanedioic acid, sulfo-, 4-isodecyl ester, disodium salt involves two main steps:
Esterification Reaction: Maleic anhydride reacts with isodecyl alcohol to form isodecyl maleate.
Sulfonation Reaction: The isodecyl maleate is then reacted with sodium bisulfite to produce the final product.
Industrial production of this compound typically follows these steps under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Butanedioic acid, sulfo-, 4-isodecyl ester, disodium salt undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, it can hydrolyze to form butanedioic acid and isodecyl alcohol.
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonate group.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Butanedioic acid, sulfo-, 4-isodecyl ester, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and enhance the solubility of hydrophobic drugs.
Industry: Widely used in the formulation of cleaning agents, personal care products, and industrial cleaners due to its excellent emulsifying and dispersing properties
Mechanism of Action
The primary mechanism of action of butanedioic acid, sulfo-, 4-isodecyl ester, disodium salt is its ability to reduce surface tension. This property allows it to act as an effective surfactant, facilitating the mixing of hydrophobic and hydrophilic substances. It achieves this by aligning at the interface of water and oil, reducing the interfacial tension and stabilizing emulsions .
Comparison with Similar Compounds
Butanedioic acid, sulfo-, 4-isodecyl ester, disodium salt is unique among surfactants due to its specific structure, which provides a balance of hydrophilic and hydrophobic properties. Similar compounds include:
Sodium dodecyl sulfate (SDS): Another widely used surfactant, but with a different hydrophobic tail.
Sodium laureth sulfate (SLES): Commonly used in personal care products, but with a different ethoxylated structure.
Disodium cocoamphodiacetate: A milder surfactant used in personal care products, with a different amphoteric structure
These compounds share similar surfactant properties but differ in their specific applications and performance characteristics.
Properties
CAS No. |
37294-49-8 |
|---|---|
Molecular Formula |
C14H24Na2O7S |
Molecular Weight |
382.38 g/mol |
IUPAC Name |
disodium;4-(8-methylnonoxy)-4-oxo-2-sulfonatobutanoate |
InChI |
InChI=1S/C14H26O7S.2Na/c1-11(2)8-6-4-3-5-7-9-21-13(15)10-12(14(16)17)22(18,19)20;;/h11-12H,3-10H2,1-2H3,(H,16,17)(H,18,19,20);;/q;2*+1/p-2 |
InChI Key |
XGWOIOIVSZIIKJ-UHFFFAOYSA-L |
SMILES |
CC(C)CCCCCCCO.C(C(C(=O)O)S(=O)(=O)O)C(=O)O.[Na+].[Na+] |
Canonical SMILES |
CC(C)CCCCCCCOC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
| 37294-49-8 | |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


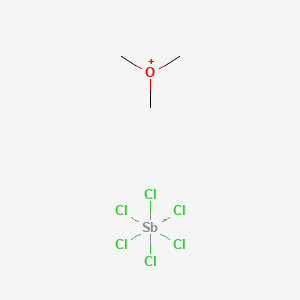

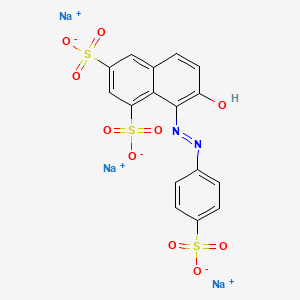
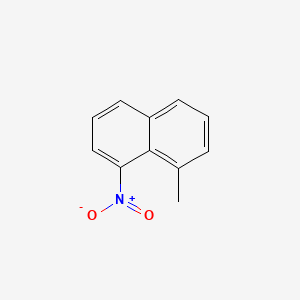
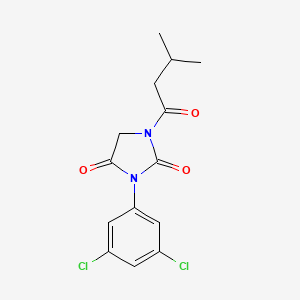


![(17R)-1,17-dimethyl-17-[(2R)-6-methylheptan-2-yl]-15,16-dihydrocyclopenta[a]phenanthrene](/img/structure/B1617755.png)
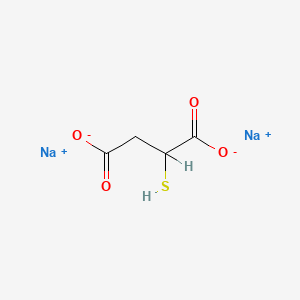
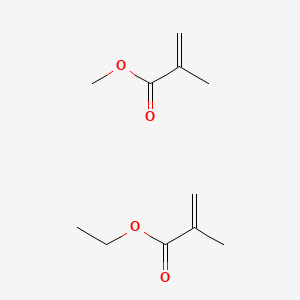

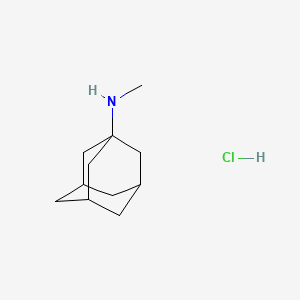
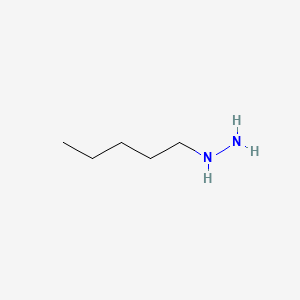
![5-Chloro-2-phenyl-1H-benzo[d]imidazole](/img/structure/B1617767.png)
